N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Structural biology Medicinal chemistry Conformational analysis

This compound features a critical methylene spacer between thiophene and oxadiazole, distinguishing it from direct-attachment analogs in the US11884682 MIF inhibitor series. Use as an essential SAR probe to quantify spacer contribution to target binding (MIF IC50) and antibacterial potency (MIC), without confounding from benzamide substituents. Ships for non-human research only.

Molecular Formula C14H11N3O2S
Molecular Weight 285.32
CAS No. 1021112-70-8
Cat. No. B2538231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS1021112-70-8
Molecular FormulaC14H11N3O2S
Molecular Weight285.32
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
InChIInChI=1S/C14H11N3O2S/c18-13(10-5-2-1-3-6-10)15-14-17-16-12(19-14)9-11-7-4-8-20-11/h1-8H,9H2,(H,15,17,18)
InChIKeyKDFPSAMPWJLIAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021112-70-8): Structural Identity, Scaffold Context, and Procurement-Relevant Baseline


N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021112-70-8, molecular formula C14H11N3O2S, molecular weight 285.32 g/mol) is a heterocyclic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class [1]. The compound features three distinct pharmacophoric elements: an unsubstituted benzamide moiety, a central 1,3,4-oxadiazole ring, and a thiophene ring connected via a methylene (–CH2–) spacer at the oxadiazole 5-position . This methylene spacer represents the critical structural differentiator from the widely studied N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide series (e.g., those disclosed in US11884682), in which the thiophene is directly attached to the oxadiazole without an intervening carbon [2]. The compound is commercially available from multiple vendors at research-grade purity (≥98%) and is supplied exclusively for non-human, non-therapeutic research use .

Why N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide Cannot Be Interchanged with Generic 1,3,4-Oxadiazole-Benzamide Analogs


Within the N-(1,3,4-oxadiazol-2-yl)benzamide chemotype, seemingly minor structural alterations—including halogen position, substituent electronics, and linker geometry—produce profound shifts in both mechanism of action and potency. The Sintim laboratory at Purdue University has demonstrated that different halogenated N-(1,3,4-oxadiazol-2-yl)benzamides with identical core scaffolds can operate through entirely distinct antibacterial mechanisms: HSGN-94 inhibits lipoteichoic acid (LTA) biosynthesis, while HSGN-220 and HSGN-218 target multiple pathways including membrane depolarization and siderophore regulation, despite differing only in their para-substituent (OCF3 vs. SCF3 vs. SF5) [1]. Similarly, the methylene spacer between oxadiazole and thiophene in the target compound, as opposed to direct thiophene attachment found in the US11884682 MIF inhibitor series, creates a distinct conformational landscape with one additional rotatable bond (5 vs. 4) and a different spatial presentation of the thiophene ring relative to the benzamide pharmacophore [2]. This difference is non-trivial: in related scaffolds, insertion or deletion of a single methylene spacer has been shown to shift IC50 values by over 600-fold (IC50 = 0.003 µM with spacer vs. 1.9 µM without, in HIV protease inhibitors) [3]. Consequently, substituting the target compound with an analog lacking this methylene spacer—or with a substituted benzamide variant—introduces uncontrolled variables that undermine experimental reproducibility and SAR continuity.

Quantitative Differential Evidence for N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021112-70-8) vs. Closest Analogs


Evidence Item 1: Methylene Spacer Geometry Defines a Distinct Conformational Series vs. Direct Thiophene-Oxadiazole Analogs

The target compound contains a methylene (–CH2–) spacer bridging the 1,3,4-oxadiazole C5 and thiophene C2 positions, as confirmed by its SMILES representation (O=C(Nc1nnc(Cc2cccs2)o1)c1ccccc1) . In contrast, the MIF inhibitor series disclosed in US11884682 (e.g., Compounds 9, 10, 11, 18, 24, 26, 33) features direct C–C bond attachment between the oxadiazole and thiophene rings, without any spacer atom (SMILES example for Compound 9: COc1ccc(C(=O)Nc2nnc(o2)-c2cccs2)c(OC)c1) [1][2]. The target compound possesses 5 rotatable bonds versus 4 rotatable bonds for the direct-attachment series, resulting in a distinct conformational energy landscape and altered spatial presentation of the thiophene sulfur lone pair relative to the benzamide hydrogen-bond donor/acceptor array. This difference cannot be eliminated by conformational sampling in docking studies, as the ground-state geometry of the thiophene ring is displaced by approximately 1.5 Å relative to the direct-attachment series [2]. In a structurally analogous HIV protease inhibitor system, insertion of a methylene spacer between a thiophene-containing moiety and the core scaffold shifted the IC50 from 1.9 µM to 0.003 µM—a >600-fold improvement—demonstrating that single-methylene geometry changes can produce order-of-magnitude potency differences in biological systems [3].

Structural biology Medicinal chemistry Conformational analysis

Evidence Item 2: Unsubstituted Benzamide Provides a Minimal Pharmacophore Baseline Absent from Substituted Analogs

The target compound bears an unsubstituted benzamide moiety (phenyl ring with no electron-donating or electron-withdrawing groups), rendering it the simplest member of the N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide sub-series . The closest commercially available analogs with the identical methylene-spacer scaffold include 3-methyl (CAS 1021051-79-5, MW 299.35), 3,4-dimethoxy (CAS 1021082-94-9, MW 341.39), and 2,4-dichloro (CAS 1040666-45-2, MW 354.21) benzamide variants [1]. Each of these introduces additional steric bulk, altered lipophilicity, and distinct hydrogen-bonding capacity relative to the unsubstituted parent. In the broader N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial scaffold, the Sintim group has established that para-substitution alone can switch the mechanism of action from LTA biosynthesis inhibition (HSGN-94) to membrane depolarization (HSGN-220, HSGN-218) with MIC shifts from 0.25 µg/mL to 0.06 µg/mL [2]. The unsubstituted benzamide of the target compound therefore serves as the essential null-hypothesis control for any SAR campaign, enabling unambiguous attribution of potency and mechanism shifts to specific substituent introductions. Without this minimal compound, experimental artifacts arising from substituent-driven target-switching cannot be deconvoluted from scaffold-intrinsic effects.

Structure-activity relationship Lead optimization Fragment-based drug design

Evidence Item 3: Reverse-Translated MIF Inhibition Potency Window from US11884682 Patent Series Establishes Scaffold-Relevant Benchmark Range

Although no direct IC50 data have been published in peer-reviewed literature for the target compound against any specific biological target, the closely related N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide series from US11884682 provides a quantitative benchmark for the scaffold's enzymatic inhibition potential. Against recombinant human macrophage migration inhibitory factor (MIF), 13 structurally characterized analogs in the BindingDB entry for this patent series exhibit IC50 values spanning from 11.2 nM (Compound 26) to 2,950 nM (Compound 82), a >260-fold dynamic range [1][2][3][4]. Critically, benzamide substitution alone—without altering the oxadiazole-thiophene connectivity—drives a 55-fold potency difference: 2,4-dimethoxy substitution (Compound 9) yields IC50 = 22.9 nM, whereas 2-ethoxy substitution (Compound 10) reduces potency to IC50 = 1,260 nM [1][2]. The target compound differs from all US11884682 exemplars by possessing both (a) a methylene spacer (vs. direct attachment) and (b) an unsubstituted benzamide (vs. 2,4-dimethoxy or other substitutions). The published SAR thus establishes that the scaffold is capable of low-nanomolar target engagement, while simultaneously demonstrating extreme sensitivity to both benzamide electronics and thiophene linkage geometry—two variables uniquely combined in the target compound. This positions the target compound as a critical probe for deconvoluting the independent contributions of spacer geometry and benzamide substitution to MIF inhibition potency.

Macrophage migration inhibitory factor Enzyme inhibition Binding affinity

Evidence Item 4: Documented Vendor Purity Specification of 98% with Batch-Level Traceability from Leyan

Leyan (Shanghai Haohong Biomedical Technology Co.) supplies the target compound under product number 2217441 with a documented入库指导纯度 (inventory guidance purity) of 98%, accompanied by batch-specific quality certificates including NMR, HPLC, or GC as applicable . This purity level is consistent with the 98% standard purity offered for closely related analogs such as 2,4-dichloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1040666-45-2) from Bidepharm, which provides batch-level NMR, HPLC, and GC traceability reports . The molecular identity is independently cross-validated by Chemsrc, which provides the canonical SMILES (O=C(Nc1nnc(Cc2cccs2)o1)c1ccccc1) and molecular weight (285.32 g/mol) that uniquely distinguish this compound from all other CAS-registered N-(1,3,4-oxadiazol-2-yl)benzamide derivatives . No pharmacopoeial monograph exists for this compound, making the vendor Certificate of Analysis the sole authoritative source for batch identity and purity verification—a critical procurement consideration when sourcing for reproducible biological assays.

Quality control Reproducibility Chemical procurement

Evidence Item 5: N-(1,3,4-Oxadiazol-2-yl)benzamide Scaffold Privileged Status Confirmed by Published MIC Values Against Drug-Resistant Gram-Positive Pathogens

The broader N-(1,3,4-oxadiazol-2-yl)benzamide chemotype has been validated as a privileged antibacterial scaffold through independent studies at Purdue University and Virginia Tech. Published MIC values for optimized members of this class against methicillin-resistant Staphylococcus aureus (MRSA) range from 0.003 µg/mL (ultrapotent trifluoromethylthio-containing analogs against C. difficile) to 2 µg/mL (early leads F6 and F6-5), with intermediate potencies of 0.06–0.25 µg/mL for sulfonamide-containing variants targeting LTA biosynthesis [1][2][3]. These published values establish that the unadorned N-(1,3,4-oxadiazol-2-yl)benzamide core is intrinsically capable of sub-µg/mL antibacterial activity when appropriately substituted, and that different substitution patterns (OCF3, SCF3, SF5, sulfonamide) engage distinct bacterial targets including LTA biosynthesis, membrane depolarization via potassium ion release, and siderophore/heme regulation [1][4]. The target compound, with its unsubstituted benzamide and methylene-spacer thiophene, represents an unoptimized but structurally defined member of this validated scaffold—positioned as a starting point for systematic exploration of spacer-dependent antibacterial SAR that is not addressed by any published member of the Sintim or Opoku-Temeng compound libraries.

Antibacterial Drug resistance Minimum inhibitory concentration

Evidence Item 6: Computational Physicochemical Differentiation from Closest Analogs Informs Lead Optimization Candidate Selection

Based on its SMILES structure (O=C(Nc1nnc(Cc2cccs2)o1)c1ccccc1, MW 285.32) , the target compound can be computationally differentiated from its closest commercially available analogs along key drug-likeness parameters. Relative to the 3,4-dimethoxy analog (CAS 1021082-94-9, MW 341.39, tPSA elevated by ~40 Ų due to methoxy oxygen contributions) [1], the target compound has a lower topological polar surface area (estimated tPSA ~68 Ų vs. ~108 Ų), predicting superior passive membrane permeability. Compared to the 2,4-dichloro analog (CAS 1040666-45-2, MW 354.21, with +2 chlorine atoms adding ~70 Da and increasing lipophilicity by ~1.5 logP units) , the target compound occupies a more favorable central region of drug-like chemical space (MW < 300, estimated clogP ~2.8) consistent with both Lipinski and lead-likeness criteria. In the context of the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, where the ACS Infect Dis 2022 study established that subtle modifications (OCF3 vs. SCF3 vs. SF5) produce divergent mechanisms of action [2], these physicochemical differences are not cosmetic—they predictably alter bacterial membrane penetration, serum protein binding, and metabolic stability, making the unsubstituted target compound the optimal starting point for sequential physicochemical optimization without confounding by pre-existing substituent effects.

Drug-likeness Physicochemical properties Lead optimization

Evidence-Backed Research Application Scenarios for N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021112-70-8)


Scenario 1: MIF Inhibitor Lead Optimization—Probing the Methylene Spacer SAR Gap

As established in Evidence Item 3, the US11884682 patent series demonstrates that the N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide scaffold achieves low-nanomolar MIF inhibition (IC50 = 11.2–22.9 nM for optimized compounds), but exclusively with direct thiophene-oxadiazole connectivity [1]. The target compound fills the critical missing entry in this SAR matrix: thiophene attachment via methylene spacer combined with unsubstituted benzamide. A systematic MIF inhibition assay comparing the target compound against Compounds 9 and 26 would directly quantify the contribution of the methylene spacer to binding affinity, informing whether conformational flexibility introduced by the –CH2– linker is tolerated, beneficial, or detrimental to MIF engagement. Given the >260-fold dynamic range observed across the existing patent series, the target compound's IC50 is expected to fall somewhere within this window, and its measurement would complete a 2×2 SAR grid (spacer: direct vs. methylene; benzamide: substituted vs. unsubstituted) that is currently only 25% populated by published data [1].

Scenario 2: Antibacterial Scaffold Expansion—Evaluating Spacer-Dependent MIC Against MRSA and VRE

Evidence Item 5 documents that the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold has been validated across multiple independent laboratories against drug-resistant Gram-positive pathogens, with MICs ranging from 0.003 to 2 µg/mL depending on substitution [2][3]. Critically, no published antibacterial study within this scaffold class has systematically varied the heterocycle attachment geometry. The target compound, with its methylene spacer and unsubstituted benzamide, represents the minimal pharmacophore for an SAR campaign designed to test whether the spacer geometry modulates antibacterial potency, spectrum, or mechanism. A standard broth microdilution MIC determination against MRSA (ATCC 43300), VRE (ATCC 51299), and C. difficile (ATCC 43255), benchmarked against F6 (MIC 1–2 µg/mL) [3] and HSGN-94 (MIC 0.25 µg/mL) [2], would establish whether the methylene-spacer sub-series retains the sub-µg/mL activity characteristic of the scaffold class or diverges into a distinct potency and selectivity profile.

Scenario 3: Computational Chemistry and Docking Studies—Calibrating Scoring Functions Against a Conformationally Distinct Scaffold Member

As detailed in Evidence Items 1 and 6, the target compound's 5 rotatable bonds and methylene spacer create a conformational ensemble that is structurally distinct from the rigid direct-attachment analogs (4 rotatable bonds) that dominate the published literature [4]. This makes the target compound a valuable test case for computational method validation: docking scoring functions and molecular dynamics force fields can be calibrated by comparing predicted binding poses and affinity ranks against experimentally determined MIF IC50 values (once measured; see Scenario 1). Furthermore, the unsubstituted benzamide eliminates ambiguities in partial charge assignment and hydrogen-bond network prediction that arise with electron-donating (methoxy) or electron-withdrawing (chloro, fluoro) substituents, enabling cleaner computational benchmarking .

Scenario 4: Control Compound for Mechanism-of-Action Deconvolution in N-(1,3,4-Oxadiazol-2-yl)benzamide Antibacterials

Evidence Item 5 establishes that different substituents on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold switch the antibacterial mechanism among LTA biosynthesis inhibition, membrane depolarization (K+ release), and siderophore/heme regulation [2][5]. The target compound, by virtue of its unsubstituted benzamide, serves as an essential negative control for mechanism-of-action studies: any antibacterial activity observed for the target compound can be attributed to the scaffold core plus methylene-spacer geometry, without confounding from benzamide substituent effects. In a proteomics-based MOA deconvolution workflow analogous to that described in Naclerio et al. (ACS Infect Dis 2022) [2], the target compound would be run in parallel with HSGN-220 and HSGN-218 to identify which proteomic signatures are scaffold-intrinsic versus substituent-driven, thereby refining the pharmacophore model for target-specific antibacterial design.

Quote Request

Request a Quote for N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.